molecular formula C20H28O3 B029608 rac 4-Hydroxy-9-cis-retinoic Acid CAS No. 150737-17-0

rac 4-Hydroxy-9-cis-retinoic Acid

Cat. No.: B029608
CAS No.: 150737-17-0
M. Wt: 316.4 g/mol
InChI Key: KGUMXGDKXYTTEY-NAXRMXIQSA-N
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Description

9-cis-4-Hydroxyretinoic acid is a retinoid compound that consists of 9-cis-retinoic acid bearing a hydroxy substituent at position 4 on the cyclohexenyl ring . This compound is part of the broader family of retinoids, which are chemically related to vitamin A and play crucial roles in various biological processes, including vision, cell growth, and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cis-4-Hydroxyretinoic acid typically involves the hydroxylation of 9-cis-retinoic acid. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts that facilitate the addition of a hydroxy group at the desired position on the cyclohexenyl ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

9-cis-4-Hydroxyretinoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized retinoid derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

9-cis-4-Hydroxyretinoic acid has several scientific research applications, including:

    Chemistry: Used as a model compound to study retinoid chemistry and reaction mechanisms.

    Biology: Investigated for its role in cell growth, differentiation, and apoptosis.

    Medicine: Explored for potential therapeutic applications in treating skin disorders, cancers, and other diseases.

    Industry: Utilized in the development of cosmetic and pharmaceutical products

Mechanism of Action

The mechanism of action of 9-cis-4-Hydroxyretinoic acid involves its interaction with retinoid receptors in the body. These receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs), mediate the compound’s effects on gene expression and cellular processes. The binding of 9-cis-4-Hydroxyretinoic acid to these receptors activates specific signaling pathways that regulate cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-cis-4-Hydroxyretinoic acid is unique due to the presence of the hydroxy group at position 4, which imparts distinct chemical and biological properties. This modification can influence the compound’s interaction with retinoid receptors and its overall biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2E,4E,6Z,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUMXGDKXYTTEY-NAXRMXIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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